Halogen-Dependent DYRK1A Kinase Binding Affinity: Bromo vs. Fluoro/Chloro Substituents
In a systematic SAR study of pyrazolo[1,5-b]pyridazine DYRK1A inhibitors, increasing the size of the halogen substituent at the 5-position from fluorine to chlorine to bromine to iodine resulted in a progressive and detrimental reduction in binding affinity [1]. This class-level inference indicates that 3-bromopyrazolo[1,5-b]pyridazine is expected to exhibit weaker DYRK1A binding than its 3-fluoro or 3-chloro counterparts, but this reduced kinase engagement may be advantageous in applications where avoiding DYRK1A off-target activity is desired, or where the bromo substituent's synthetic utility outweighs the need for potent DYRK1A inhibition [1].
| Evidence Dimension | DYRK1A binding affinity trend with halogen substitution |
|---|---|
| Target Compound Data | Not directly measured; inferred position in halogen series (F > Cl > Br > I for binding affinity) [1] |
| Comparator Or Baseline | Fluoro analog (highest affinity); Chloro analog (intermediate affinity); Iodo analog (lowest affinity) |
| Quantified Difference | Progressive reduction in pIC50 with increasing halogen size (exact fold-change not specified for bromo position) [1] |
| Conditions | TR-FRET-based ligand-binding displacement assay with DYRK1A; two technical replicates (n = 1 biological replicate) [1] |
Why This Matters
Understanding halogen-dependent binding trends enables rational selection of 3-bromopyrazolo[1,5-b]pyridazine for applications where synthetic versatility is prioritized over DYRK1A inhibitory potency, or where deliberate attenuation of kinase binding is desired.
- [1] Henderson SH, Sorrell FJ, Bennett JM, et al. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. J Med Chem. 2021;64(15):11709-11728. Table 5: Increasing the size of the halogen (F → Cl → Br → I) was detrimental to DYRK1A binding affinity. View Source
